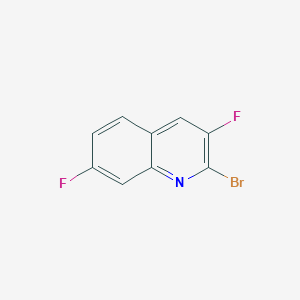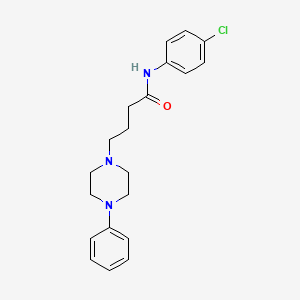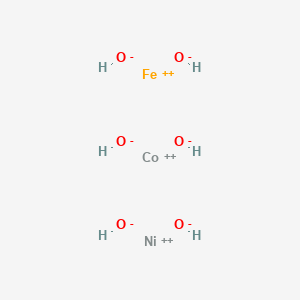
1-Silanaphthalene, 1,2,3,4-tetrahydro-1-(2-methylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Silanaphthalene, 1,2,3,4-tetrahydro-1-(2-methylphenyl)- is a silicon-containing organic compound It is a derivative of naphthalene, where one of the carbon atoms in the naphthalene ring is replaced by a silicon atom
Métodos De Preparación
The synthesis of 1-Silanaphthalene, 1,2,3,4-tetrahydro-1-(2-methylphenyl)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylphenylsilane and naphthalene derivatives.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production: Industrial production methods may involve large-scale reactions in specialized reactors, with careful monitoring of temperature, pressure, and other parameters to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
1-Silanaphthalene, 1,2,3,4-tetrahydro-1-(2-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of silanol or silanone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the naphthalene ring are replaced by other groups, such as halogens or alkyl groups, using reagents like halogens or alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but typically include various silane, silanol, and silanone derivatives.
Aplicaciones Científicas De Investigación
1-Silanaphthalene, 1,2,3,4-tetrahydro-1-(2-methylphenyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other silicon-containing organic compounds, which are of interest for their unique chemical properties.
Biology: The compound is studied for its potential biological activity, including its interactions with biological molecules and potential use in drug development.
Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, including its use as a building block for the synthesis of pharmaceuticals.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-Silanaphthalene, 1,2,3,4-tetrahydro-1-(2-methylphenyl)- involves its interactions with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially modulating their activity.
Pathways Involved: The specific pathways involved depend on the biological context, but may include signaling pathways, metabolic pathways, and others.
Comparación Con Compuestos Similares
1-Silanaphthalene, 1,2,3,4-tetrahydro-1-(2-methylphenyl)- can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydronaphthalene: A similar compound without the silicon atom, which has different chemical properties and applications.
1-Phenyl-1,2,3,4-tetrahydro-1-(o-tolyl)-1-silanaphthalene: A related compound with a different substitution pattern, which may have different reactivity and applications.
1,2,3,4-Tetrahydro-1-naphthylamine:
Propiedades
Número CAS |
847787-62-6 |
|---|---|
Fórmula molecular |
C16H17Si |
Peso molecular |
237.39 g/mol |
InChI |
InChI=1S/C16H17Si/c1-13-7-2-4-10-15(13)17-12-6-9-14-8-3-5-11-16(14)17/h2-5,7-8,10-11H,6,9,12H2,1H3 |
Clave InChI |
WHMJHAVXCVKYFZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1[Si]2CCCC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-Piperidinebutanoic acid, 4-[[(1-naphthalenylcarbonyl)oxy]methyl]-](/img/structure/B14193511.png)

![Morpholine, 4-[1-methyl-1-(1-methylethyl)-3-phenyl-2-propynyl]-](/img/structure/B14193524.png)
![Phosphonic acid, [[3-(6-amino-7H-purin-7-yl)-4-hydroxybutoxy]methyl]-](/img/structure/B14193526.png)
![2,5-Dichloro-4-[(2,3-dimethylbutan-2-yl)oxy]phenol](/img/structure/B14193530.png)
![1-Benzyl-4-{2-[2-(trifluoromethyl)phenyl]ethyl}piperazine](/img/structure/B14193537.png)

![(2R)-2-(4-Chlorophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B14193544.png)
![Benzaldehyde, 4-methoxy-3-[5-(trifluoromethyl)-1H-tetrazol-1-yl]-](/img/structure/B14193548.png)
